

In-Vitro Characterization of 25C-NB3OMe Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **25C-NB3OMe hydrochloride**

Cat. No.: **B593412**

[Get Quote](#)

Disclaimer: Publicly available, detailed in-vitro characterization data for **25C-NB3OMe hydrochloride** is scarce. This guide leverages data from the closely related and extensively studied compound, 25C-NBOMe hydrochloride, as a proxy to provide a comprehensive overview of the expected pharmacological profile and the methodologies used for its characterization. 25C-NB3OMe is a derivative of the phenethylamine hallucinogen 2C-C and is recognized as a highly potent partial agonist for the human 5-HT2A receptor.[\[1\]](#)

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the in-vitro pharmacological properties, relevant signaling pathways, and experimental protocols pertinent to the NBOMe class of compounds.

Core Pharmacological Data

The N-(2-methoxybenzyl) substitution on the phenethylamine core structure significantly enhances the affinity and potency for the serotonin 5-HT2A receptor. The following tables summarize the key quantitative data for 25C-NBOMe.

Table 1: Receptor Binding Affinities (Ki)

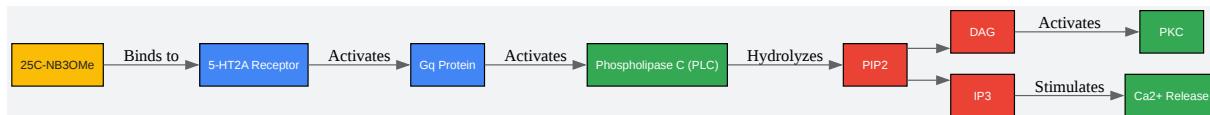
Compound	5-HT2A (nM)	5-HT2C (nM)	Reference
25C-NBOMe	0.68	0.69	[2]
2C-C (parent compound)	23.9	12.7	[2]

Lower K_i values indicate higher binding affinity.

Table 2: Functional Activity (EC50 and Efficacy)

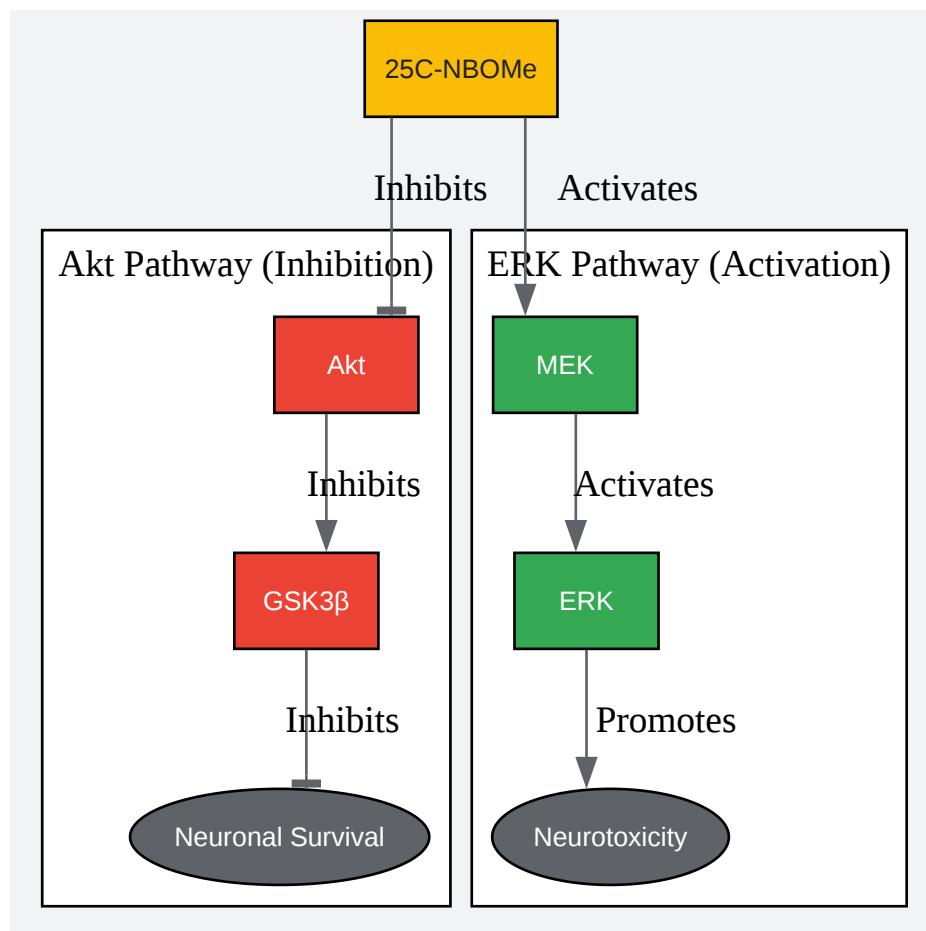
Compound	Assay	5-HT2A (EC50, nM)	5-HT2C (EC50, nM)	5-HT2A Efficacy	5-HT2C Efficacy (% of 5-HT)	Reference
25C-NBOMe	Ca ²⁺ Mobilization	265	47.2	Full Agonist	60%	[2]
2C-C	Ca ²⁺ Mobilization	20.4	178	Full Agonist	29%	[2]

Lower EC50 values indicate higher potency.


Table 3: In-Vitro Neurotoxicity (IC50)

Compound	SH-SY5Y Cells (μ M)	PC12 Cells (μ M)	SN4741 Cells (μ M)	Reference
25C-NBOMe	89	78	62	[3][4]

IC50 values represent the concentration at which 50% of cell viability is inhibited.

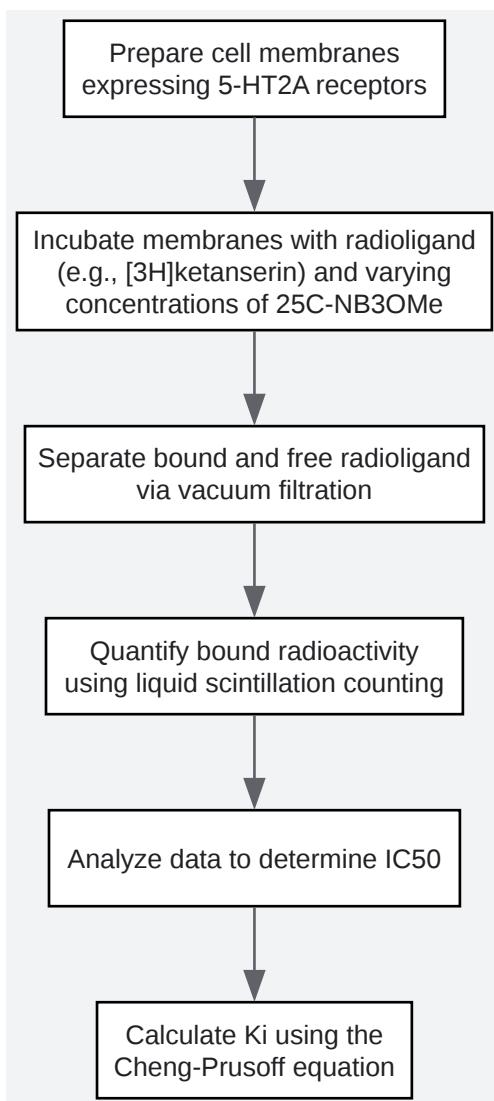

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 25C-NBOMe primarily initiates Gq-coupled signaling, leading to the activation of phospholipase C (PLC). Additionally, in-vitro studies on neuroblastoma cell lines have implicated other pathways in the cytotoxic effects of 25C-NBOMe.[5]

[Click to download full resolution via product page](#)

Caption: Gq-protein coupled signaling cascade initiated by 5-HT2A receptor activation.

[Click to download full resolution via product page](#)


Caption: Signaling pathways involved in 25C-NBOMe-induced neurotoxicity in vitro.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro characterization of novel compounds. Below are representative protocols for key assays.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 25C-NB3OMe - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Vitro Characterization of 25C-NB3OMe Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593412#in-vitro-characterization-of-25c-nb3ome-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com